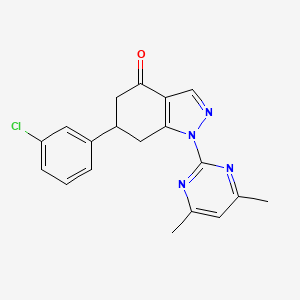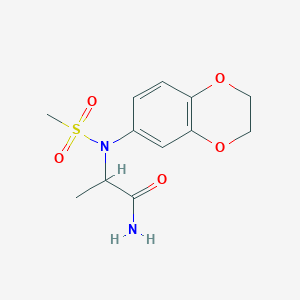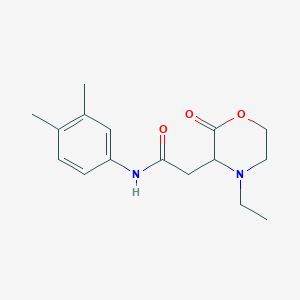![molecular formula C19H23FN2O2S B4427582 1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4427582.png)
1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine, commonly known as DFU, is a chemical compound used in scientific research. It is a piperazine derivative that has been found to have potential therapeutic applications in various diseases. DFU has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
DFU works by inhibiting the activity of certain enzymes and proteins in the body, including protein kinase C (PKC), phospholipase C (PLC), and voltage-gated potassium channels (Kv). By inhibiting these enzymes and proteins, DFU can modulate various cellular signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DFU has been shown to have various biochemical and physiological effects in the body. It can induce cell death in cancer cells, reduce blood glucose levels, improve insulin sensitivity, and protect against neurodegeneration. Additionally, DFU has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
DFU has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and proteins. However, DFU also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of DFU. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its effects on other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to optimize the synthesis method of DFU and improve its solubility and toxicity profile.
Conclusion:
In conclusion, DFU is a chemical compound that has potential therapeutic applications in various diseases. It works by inhibiting the activity of certain enzymes and proteins in the body, leading to its therapeutic effects. DFU has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of DFU in disease therapy and optimize its synthesis and toxicity profile.
Scientific Research Applications
DFU has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been found to have anti-cancer properties and can induce cell death in cancer cells. DFU has also been shown to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, DFU has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-fluorophenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-15-6-5-9-19(16(15)2)21-10-12-22(13-11-21)25(23,24)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGXBDRQIJWLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4427500.png)


![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4427527.png)
![1,7-dimethyl-8-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427529.png)


![6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427556.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4427560.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4427563.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427564.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4427580.png)